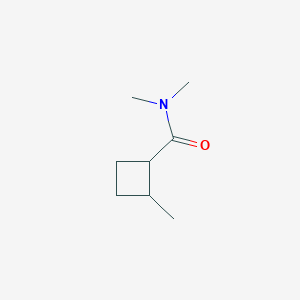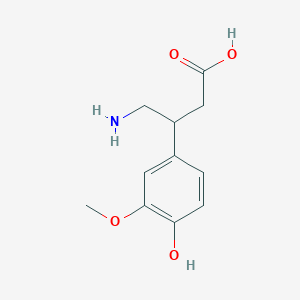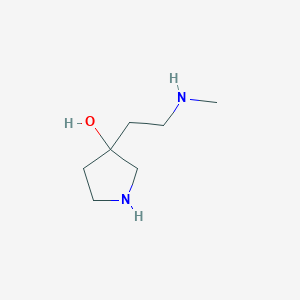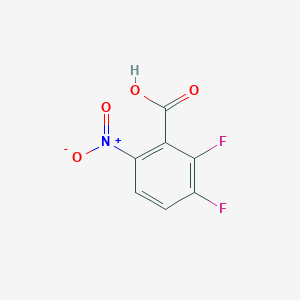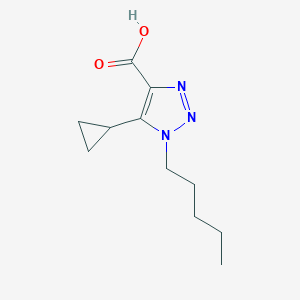
3-(1-Methyl-1h-imidazol-5-yl)-5-propylisoxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-1H-imidazol-5-yl)-5-propylisoxazole-4-carboxylic acid: is a chemical compound with the following structure:
Structure:C7H10N2O2
It belongs to the class of imidazole derivatives and contains both an imidazole ring and an isoxazole ring. The compound’s systematic name is 3-(1-methyl-1H-imidazol-5-yl)propanoic acid .
Métodos De Preparación
Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate starting materials. One common method is the reaction between 1-methylimidazole and 5-bromopentanoic acid , followed by cyclization to form the isoxazole ring. The reaction proceeds as follows:
Alkylation: 1-methylimidazole reacts with 5-bromopentanoic acid to form the desired intermediate.
Cyclization: The intermediate undergoes cyclization to yield 3-(1-methyl-1H-imidazol-5-yl)-5-propylisoxazole-4-carboxylic acid.
Industrial Production:: Industrial production methods may involve modifications of the synthetic routes, optimization for yield, and scalability. specific details on large-scale production are proprietary and not widely available.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Substitution: Substitution reactions at the imidazole or isoxazole ring positions are possible.
Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions.
Alkylating Agents: Used for alkylation reactions.
Oxidizing Agents: Employed for oxidation reactions.
Strong Acids/Bases: Required for acid-base reactions.
Major Products:: The major products depend on the specific reaction conditions and the substituents involved. Further research is needed to identify specific products.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic properties due to its structural features.
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a probe or ligand in biological studies.
Mecanismo De Acción
The exact mechanism of action remains an area of ongoing research. its effects likely involve interactions with specific molecular targets or pathways.
Comparación Con Compuestos Similares
While I don’t have information on directly similar compounds, the unique combination of imidazole and isoxazole rings in this compound sets it apart from other derivatives.
Propiedades
Fórmula molecular |
C11H13N3O3 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
3-(3-methylimidazol-4-yl)-5-propyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H13N3O3/c1-3-4-8-9(11(15)16)10(13-17-8)7-5-12-6-14(7)2/h5-6H,3-4H2,1-2H3,(H,15,16) |
Clave InChI |
CBICRFZHVAUFCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=NO1)C2=CN=CN2C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



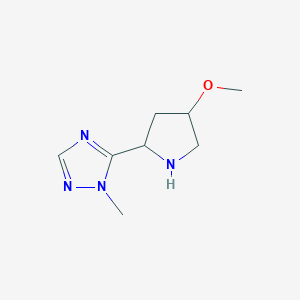
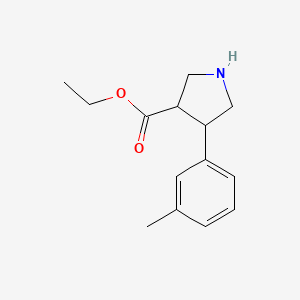
![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-methylpropanoicacid](/img/structure/B13541402.png)
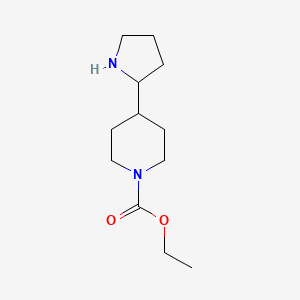
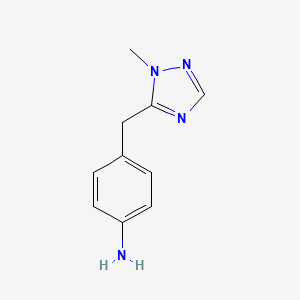
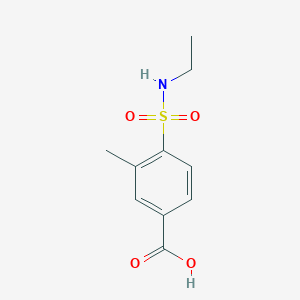
![Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate](/img/structure/B13541412.png)
